molecular formula C24H34N2O5 B14862482 Unii-2S4N8A063C

Unii-2S4N8A063C

Cat. No.: B14862482
M. Wt: 430.5 g/mol
InChI Key: WJWHJJCWHNPKTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramipril Isopropyl Ester involves the esterification of Ramipril with isopropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of Ramipril Isopropyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ramipril Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ramipril Isopropyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Ramipril Isopropyl Ester is closely related to that of Ramipril. It inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound helps to lower blood pressure and reduce the workload on the heart. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ramipril Isopropyl Ester is unique due to its ester functional group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This ester derivative may have different solubility and stability profiles compared to its parent compound, Ramipril .

Properties

IUPAC Name

1-[2-[(1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWHJJCWHNPKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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